5-Aminomethyl-dibenzosuberane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNPACNIAQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223725 | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-49-7, 69306-43-0 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69306-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Bioprospecting of 5 Aminomethyl Dibenzosuberane
The investigation into the natural sources of 5-Aminomethyl-dibenzosuberane has primarily centered on botanical extracts, with significant findings related to the plant Calophyllum inophyllum.
Discovery and Quantification in Botanical Extracts
Presence in Calophyllum inophyllum L. (e.g., Leaf Extracts)
The presence of this compound has been identified in the leaf extracts of Calophyllum inophyllum, a tree belonging to the Calophyllaceae family. researchgate.netscispace.comresearchgate.net This plant is recognized for producing a wide array of secondary metabolites, including coumarins, xanthones, triterpenes, and steroids. researchgate.net
One of the key studies detailing the phytochemical composition of Calophyllum inophyllum leaves involved the analysis of a methanolic extract. researchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to identify numerous compounds, including this compound. In this particular analysis, the compound was quantified to constitute 0.28% of the total methanolic leaf extract. researchgate.net The identification was confirmed by its retention time, peak area, and molecular formula. researchgate.net
The following table summarizes the findings of this phytochemical analysis:
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) |
| Adenanthin | 15.17 | C27H30O7 | 490.54 | 1.47 |
| Carbazole | 15.65 | C12H9N | 167.20 | 1.45 |
| Diphenyl methane | 16.25 | C13H12 | 168.23 | 8.0 |
| 2-Phenazinamine | 16.48 | C12H9N3 | 195.21 | 8.0 |
| This compound | 17.27 | C16H17N | 223.32 | 0.28 |
| Linoleic acid | 18.72 | C18H32O2 | 294.47 | 32.25 |
| Methyl Oleate | 18.80 | C19H36O2 | 296.48 | 32.25 |
| Phytol | 19.12 | C20H40O | 296.53 | 17.82 |
| Methyl isostearate | 19.20 | C19H38O2 | 298.50 | 11.96 |
Table generated from data in Saravanan et al., 2015. researchgate.net
Methodologies for Phytochemical Profiling and Isolation from Natural Matrices
The identification and isolation of this compound from a complex natural matrix like a plant extract involves a series of sophisticated analytical techniques.
Phytochemical Profiling:
The primary method used for the identification of this compound in Calophyllum inophyllum has been Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique is highly effective for separating and identifying volatile and semi-volatile compounds. In a typical GC-MS analysis, the plant extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. researchgate.net
Isolation from Natural Matrices:
While specific isolation procedures for this compound have not been detailed in the available literature, general methods for the isolation of alkaloids from plant materials can be inferred. Given that this compound is an alkaloid, its isolation would typically begin with an extraction process. uobasrah.edu.iqlifeasible.com
The initial step often involves the pulverization of the plant material to increase the surface area for solvent extraction. researchgate.net A common method for alkaloid extraction is to use a solvent such as methanol (B129727) or ethanol (B145695). lifeasible.com The choice of solvent is crucial and is based on the polarity of the target compound. uobasrah.edu.iq
Following extraction, the crude extract contains a mixture of various phytochemicals. To isolate a specific compound like this compound, chromatographic techniques are employed. researchgate.net These can include:
Column Chromatography: A widely used technique for the separation of individual compounds from a mixture. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a solvent or a gradient of solvents of varying polarities.
High-Performance Liquid Chromatography (HPLC): A more advanced chromatographic technique that offers higher resolution and faster separation times. Preparative HPLC can be used to isolate pure compounds in larger quantities.
Thin-Layer Chromatography (TLC): Often used as a preliminary analytical step to identify the number of components in a mixture and to determine the appropriate solvent system for column chromatography.
The isolation of alkaloids often takes advantage of their basic nature. uobasrah.edu.iq This can involve acid-base extractions where the pH of the solution is manipulated to move the alkaloid between an aqueous layer and an organic solvent layer, thereby separating it from other non-basic compounds. uobasrah.edu.iqcambridgescholars.com
Theoretical Biosynthetic Pathways of the Dibenzosuberane (B130601) Core in Natural Systems
The precise biosynthetic pathway for the dibenzosuberane core in plants has not been fully elucidated. However, based on the chemical structure of the molecule, a theoretical pathway can be proposed, likely originating from the shikimate pathway. bioone.orghebmu.edu.cnresearchgate.net
The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. bioone.orgfrontiersin.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key branch-point intermediate. bioone.org
It is hypothesized that the dibenzosuberane skeleton is derived from precursors that are themselves products of the shikimate pathway. The formation of the two fused benzene (B151609) rings and the central seven-membered ring of the dibenzosuberane core likely involves a series of enzymatic reactions, including cyclizations, rearrangements, and functional group modifications.
The general steps that could lead to the formation of the dibenzosuberane core are as follows:
Formation of Aromatic Precursors: The shikimate pathway produces aromatic amino acids like phenylalanine and tyrosine. bioone.org These amino acids can be further metabolized to form various phenylpropanoids.
Coupling and Cyclization: It is plausible that two phenylpropanoid units or related precursors undergo a coupling reaction to form a diaryl structure. Subsequent intramolecular cyclization reactions, catalyzed by specific enzymes, would then lead to the formation of the characteristic tricyclic dibenzosuberane ring system.
Functional Group Modifications: Once the core dibenzosuberane skeleton is formed, further enzymatic modifications such as hydroxylation, methylation, and, in the case of this compound, the addition of an aminomethyl group, would occur to yield the final natural product.
The biosynthesis of complex plant secondary metabolites often involves a suite of enzymes, including cytochrome P450 monooxygenases and various transferases, which are responsible for the intricate tailoring of the molecular structure. mdpi.com The discovery of the specific genes and enzymes involved in the biosynthesis of the dibenzosuberane core awaits further research.
Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl Dibenzosuberane
Total Synthesis of 5-Aminomethyl-dibenzosuberane
The total synthesis of this compound, also known as 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, is a multi-step process that hinges on the initial formation of its tricyclic ketone precursor, dibenzosuberone (B195587).
Key Synthetic Routes and Reaction Mechanisms
The most established route to the dibenzosuberane (B130601) scaffold involves an intramolecular Friedel-Crafts acylation. researchgate.netorganic-chemistry.org This electrophilic aromatic substitution reaction creates the central seven-membered ring. Once the ketone precursor, dibenzosuberone, is formed, the focus shifts to installing the aminomethyl group at the C5 position.
A highly effective strategy for this involves the conversion of the C5 carbonyl group into a nitrile, which can then be reduced to the target primary amine.
Plausible Synthetic Pathway:
Formation of Dibenzosuberone (4): The synthesis typically begins with a precursor acid, 2-(2-phenylethyl)benzoic acid (3). wikipedia.org Treatment of this acid with a dehydrating agent or conversion to its acyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like polyphosphoric acid or a solid superacid like Nafion-H, yields 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone (4). researchgate.netwikipedia.org
Cyanation at C5: The ketone (4) can be converted to the crucial intermediate, 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (5). This can be achieved through various methods, including the treatment of the corresponding 5-hydroxy derivative with a cyanide source or via reaction with reagents like tosyl cyanide or trimethylsilyl (B98337) cyanide (TMSCN). juniperpublishers.com A described method for preparing 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene provides a direct pathway to this key intermediate. cdnsciencepub.com
Reduction to Amine: The final step is the reduction of the nitrile group in compound (5) to the primary aminomethyl group. This transformation is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a nickel or palladium catalyst, yielding this compound (6). juniperpublishers.com
Table 1: Key Synthetic Steps and Reagents
| Step | Starting Material | Intermediate/Product | Key Reagents and Conditions | Reaction Type |
| 1 | 2-(2-Phenylethyl)benzoic acid | Dibenzosuberone | Polyphosphoric acid (PPA) or other Lewis acids, heat. researchgate.netwikipedia.org | Intramolecular Friedel-Crafts Acylation |
| 2 | Dibenzosuberone | 5-Cyano-dibenzosuberane | Tosyl cyanide or Trimethylsilyl cyanide (TMSCN). juniperpublishers.comcdnsciencepub.com | Cyanation |
| 3 | 5-Cyano-dibenzosuberane | This compound | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst. | Nitrile Reduction |
Precursor Chemistry and Intermediate Derivatives in its Preparation
The chemistry of the precursors and intermediates is foundational to the successful synthesis of the target molecule.
Dibenzosuberone Precursors: The primary precursor, 2-(2-phenylethyl)benzoic acid, can be synthesized from more fundamental starting materials. One route involves the reaction of phthalic anhydride (B1165640) with phenylacetic acid in the presence of sodium acetate (B1210297) to form a benzalphthalide (B177156) intermediate. wikipedia.org This is subsequently hydrolyzed and reduced to give the required benzoic acid derivative. wikipedia.org
Key Intermediates:
Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one): This tricyclic ketone is a critical hub, serving as the starting point for numerous psychoactive compounds, including many tricyclic antidepressants like amitriptyline (B1667244) and nortriptyline. wikipedia.orgnih.gov Its carbonyl group at the C5 position is the key site for functionalization.
5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: This nitrile derivative is the immediate precursor to the final product. cdnsciencepub.com The introduction of the cyano group is a strategic step, as it provides a stable intermediate that can be readily converted to the aminomethyl group.
5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol): This alcohol, formed by the reduction of dibenzosuberone, can also serve as an intermediate. It can be converted into a leaving group (e.g., a halide or tosylate) to allow for nucleophilic substitution with a cyanide salt or an ammonia (B1221849) equivalent.
Analog and Derivative Synthesis Strategies Based on the this compound Scaffold
The dibenzosuberane scaffold is a "privileged structure" in medicinal chemistry, and numerous strategies have been developed to create analogs and derivatives by modifying the core or the side chain. thieme-connect.com
Modifications of the Dibenzosuberane Core Structure
Modifying the tricyclic core is a common strategy to fine-tune the pharmacological properties of the resulting compounds. This often involves electrophilic substitution on the electron-rich benzene (B151609) rings.
Halogenation: A prominent example is the regioselective bromination of dibenzosuberone. nih.govmdpi.com This reaction can yield specific isomers, such as 3,7-dibromodibenzosuberone and 1,7-dibromodibenzosuberone, which then serve as starting materials for new series of derivatives. nih.govmdpi.com
Carbon-Carbon Bond Formation: More complex modifications involve C-C bond-forming reactions. For instance, disubstituted dibenzosuberane derivatives have been prepared using strategies like Wittig reactions to build upon the core structure, followed by cyclization under Stille coupling conditions. juniperpublishers.com
Functionalization at the Aminomethyl Moiety
The primary amine of the aminomethyl group offers a reactive handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
N-Alkylation and N-Acylation: Standard synthetic protocols can be applied to functionalize the primary amine. Reductive amination with aldehydes or ketones can introduce secondary amine functionalities. Reaction with acyl chlorides or anhydrides would yield the corresponding amides.
Side Chain Construction: In many syntheses of related compounds, the entire side chain is constructed from the dibenzosuberone precursor. For example, derivatives of the antidepressant noxiptiline (B1212449) can be prepared by reacting a dibenzosuberone oxime with N,N-dialkylaminoalkyl halides. nih.gov Similarly, the synthesis of amitriptyline involves a Grignard reaction on dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration. mdpi.com These methods demonstrate the versatility of attaching different amine-containing side chains at the C5 position.
Synthesis of Ring-Substituted 5-Aminomethyl-10,11-dihydro-dibenzo[a,d]cycloheptene Analogues (AMDH)
The synthesis of analogs with substituents on the aromatic rings of the dibenzosuberane core has been a subject of specific investigation. wikipedia.org These modifications are intended to probe how substitutions on the scaffold affect biological activity.
The general approach to these analogs involves preparing an appropriately substituted dibenzosuberone precursor and then carrying it through the same synthetic sequence used for the parent compound (i.e., cyanation and reduction). For example, to synthesize a 2-substituted AMDH derivative, one would need to start with a 2-substituted dibenzosuberone. wikipedia.org The synthesis and evaluation of 2-substituted AMDH derivatives have been described as a method to understand their potential binding modes at specific receptors. wikipedia.org
Integration with Other Heterocyclic Systems (e.g., isoxazole (B147169), thiadiazole, oxadiazole moieties)
The dibenzosuberane scaffold serves as a versatile backbone for the development of complex molecules through the integration of various heterocyclic systems. The strategic attachment of moieties such as isoxazoles, thiadiazoles, and oxadiazoles (B1248032) to the core structure, often via the functionalized side chain at the 5-position, yields novel compounds with unique chemical properties. These syntheses typically involve multi-step sequences starting from a key intermediate, 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetohydrazide, which is derived from the dibenzosuberane framework.
Integration of 1,3,4-Oxadiazole (B1194373) Moieties
A common strategy to introduce a 1,3,4-oxadiazole ring involves the cyclization of an appropriate precursor derived from 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetohydrazide. One documented method involves the reaction of this acetohydrazide with various isothiocyanates to form N-arylhydrazinecarbothioamide intermediates. bch.ro These intermediates then undergo cyclodesulfurization to yield the final 2-amino-1,3,4-oxadiazole derivatives. bch.roresearchgate.net
The synthesis proceeds in two main steps:
Formation of Acylhydrazinecarbothioamide: An equimolar mixture of 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetohydrazide and a selected aryl isothiocyanate is refluxed in anhydrous ethanol (B145695). This nucleophilic addition reaction yields the corresponding 2-(5H-dibenzo[a,d] researchgate.netannulen-5-ylacetyl)-N-arylhydrazinecarbothioamide. bch.ro
Cyclization to 1,3,4-Oxadiazole: The synthesized acylhydrazinecarbothioamide is refluxed in ethanol with a desulfurizing agent, such as yellow mercuric oxide (HgO), for several hours. This step induces cyclization to form the 5-((5H-dibenzo[a,d] researchgate.netannulen-5-yl)methyl)-N-aryl-1,3,4-oxadiazol-2-amine. bch.roresearchgate.net
The successful formation of the oxadiazole ring is confirmed by spectroscopic methods. In IR spectra, the disappearance of the carbonyl (C=O) absorption band and the appearance of a new band for the C=N stretching vibration indicate that cyclization has occurred. bch.roresearchgate.net
Table 1: Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives bch.ro
| Substituent (Aryl) | Intermediate | Final Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Phenyl | 2-(5H-dibenzo[a,d] researchgate.netannulen-5-ylacetyl)-N-phenylhydrazinecarbothioamide | 5-((5H-dibenzo[a,d] researchgate.netannulen-5-yl)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 45.3 | 201-203 |
| 4-Iodophenyl | 2-(5H-dibenzo[a,d] researchgate.netannulen-5-ylacetyl)-N-(4-iodophenyl)hydrazinecarbothioamide | 5-((5H-dibenzo[a,d] researchgate.netannulen-5-yl)methyl)-N-(4-iodophenyl)-1,3,4-oxadiazol-2-amine | 39.4 | 225-227 |
| 4-Chlorophenyl | 2-(5H-dibenzo[a,d] researchgate.netannulen-5-ylacetyl)-N-(4-chlorophenyl)hydrazinecarbothioamide | 5-((5H-dibenzo[a,d] researchgate.netannulen-5-yl)methyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 41.5 | 210-212 |
Integration of Isoxazole Moieties
The synthesis of isoxazole derivatives bearing the dibenzosuberane moiety has also been achieved. researchgate.netdntb.gov.ua A convergent synthesis approach is utilized, which typically involves the reaction of a dibenzosuberane-containing chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. This method constructs the isoxazole ring from an α,β-unsaturated ketone precursor.
Another versatile method involves the palladium-catalyzed intramolecular cross-coupling of ortho-aroylated 3,5-diarylisoxazoles. acs.org This strategy creates the seven-membered ring of the dibenzosuberone core while having the isoxazole group already in place, demonstrating a different synthetic philosophy. acs.org
Integration of 1,3,4-Thiadiazole (B1197879) Moieties
The integration of a 1,3,4-thiadiazole ring follows synthetic pathways similar to those for oxadiazoles, often starting with thiosemicarbazide (B42300) precursors. sbq.org.brmdpi.com The general synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the cyclodehydration of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com
For dibenzosuberane derivatives, the key intermediate, 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetic acid, can be reacted with thiosemicarbazide and a cyclizing agent such as POCl₃ to yield the corresponding 2-amino-5-((5H-dibenzo[a,d] researchgate.netannulen-5-yl)methyl)-1,3,4-thiadiazole. nih.gov
Table 2: General Synthetic Route for 1,3,4-Thiadiazole Derivatives mdpi.comnih.gov
| Step | Reactants | Reagent/Conditions | Product |
|---|---|---|---|
| 1 | Carboxylic Acid Derivative (e.g., 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetic acid) + Phenylthiosemicarbazide | Phosphorus oxychloride (POCl₃), Reflux | 2-(Arylamino)-5-substituted-1,3,4-thiadiazole |
While the direct synthesis of 1,2,4-triazole-3-thiols from 2-(5H-dibenzo[a,d] researchgate.netannulen-5-yl)acetohydrazide has been reported, this methodology highlights the utility of hydrazinecarbothioamide intermediates, which are also central to thiadiazole synthesis. scispace.com The cyclization of these intermediates under different pH conditions (basic for triazoles, acidic for thiadiazoles) can direct the reaction toward the desired heterocycle.
Pharmacological Spectrum and Biological Activities of 5 Aminomethyl Dibenzosuberane and Its Analogues
Antimicrobial Efficacy
Antibacterial Activity (Gram-positive and Gram-negative spectrum)
Research into the antibacterial potential of dibenzosuberane (B130601) derivatives has shown promising results. A study focusing on novel 1,3,4-oxadiazole (B1194373) analogues incorporating a dibenzosuberane moiety revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.br The minimum inhibitory concentration (MIC) of these compounds was determined against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. scielo.br
Notably, four analogues (8a, 8d, 8e, and 8j) demonstrated broad-spectrum activity against all tested bacterial strains. scielo.br The substitution pattern on the phenyl ring attached to the 1,3,4-oxadiazole core was found to significantly influence the antibacterial efficacy. scielo.br Specifically, the presence of a halogen substituent, particularly fluorine at the para position, tended to enhance antibacterial activity. scielo.br Conversely, the presence of an electron-donating methoxy (B1213986) group was observed to decrease the activity. scielo.br
Table 1: Antibacterial Activity (MIC in μg/mL) of 1,3,4-Oxadiazole Analogues Containing Dibenzosuberane
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) |
|---|---|---|---|---|
| 8a | 62.5 | 62.5 | 62.5 | 62.5 |
| 8b | 62.5 | >1000 | 62.5 | 125 |
| 8c | 125 | 125 | 125 | 125 |
| 8d | 62.5 | 62.5 | 62.5 | 62.5 |
| 8e | 31.25 | 62.5 | 31.25 | 62.5 |
| 8f | 62.5 | 125 | 62.5 | >1000 |
| 8g | >1000 | 250 | 125 | 250 |
| 8h | >1000 | >1000 | 62.5 | 125 |
| 8i | >1000 | 125 | 125 | >1000 |
| 8j | 31.25 | 62.5 | 31.25 | 62.5 |
| Nitrofurazone (Standard) | >1000 | >1000 | >1000 | >1000 |
Data sourced from Manjunath et al., 2014. scielo.br
Antifungal Activity
The same series of 1,3,4-oxadiazole analogues containing a dibenzosuberane moiety was also evaluated for its antifungal properties against several fungal strains, including Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. scielo.br Similar to the antibacterial screening, several compounds exhibited significant antifungal activity.
Six of the ten tested analogues (8a, 8b, 8d, 8e, 8h, and 8j) displayed very good activity against all four fungal strains. scielo.br The structure-activity relationship trends observed in the antibacterial studies were also evident in the antifungal assays, with halogen-substituted compounds generally showing higher potency. scielo.br
Table 2: Antifungal Activity (MIC in μg/mL) of 1,3,4-Oxadiazole Analogues Containing Dibenzosuberane
| Compound | Penicillium marneffei | Trichophyton mentagrophytes | Aspergillus flavus | Aspergillus fumigatus |
|---|---|---|---|---|
| 8a | 62.5 | 62.5 | 62.5 | 62.5 |
| 8b | 62.5 | 62.5 | 62.5 | 62.5 |
| 8c | 125 | >1000 | 125 | 125 |
| 8d | 62.5 | 62.5 | 62.5 | 62.5 |
| 8e | 31.25 | 31.25 | 31.25 | 31.25 |
| 8f | 62.5 | 62.5 | 62.5 | 62.5 |
| 8g | 125 | 125 | 125 | 125 |
| 8h | 62.5 | 62.5 | 62.5 | 62.5 |
| 8i | >1000 | 125 | 125 | 125 |
| 8j | 31.25 | 31.25 | 31.25 | 31.25 |
| Amphotericin B (Standard) | >1000 | >1000 | >1000 | >1000 |
Data sourced from Manjunath et al., 2014. scielo.br
Antineoplastic and Antiproliferative Research
The dibenzosuberane scaffold has also been explored for its potential in cancer therapy, with research focusing on both direct cytotoxicity against cancer cells and the modulation of drug resistance mechanisms.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HeLa)
Novel isoxazole (B147169) analogues featuring a dibenzosuberane core have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. nih.gov One particular study highlighted that several of these isoxazole derivatives exhibited significant cytotoxic effects. For instance, compound MYM4 showed potent antiproliferative activity against both HepG2 and HeLa cell lines with IC50 values of 4.84 µM and 1.57 µM, respectively. nih.gov This indicates a potential for this class of compounds in the development of new anticancer agents.
Table 3: In Vitro Cytotoxicity (IC50 in µM) of a Dibenzosuberane-containing Isoxazole Analogue (MYM4)
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Hepatocellular Carcinoma) | 4.84 |
| HeLa (Cervical Carcinoma) | 1.57 |
Data sourced from Al-Ostoot et al., 2024. nih.gov
Modulation of Multidrug Resistance (MDR) in Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Dibenzosuberane derivatives have emerged as potential modulators of MDR. Zosuquidar (B1662489) (LY335979), a potent and specific P-gp inhibitor, features a difluorocyclopropyl-substituted dibenzosuberane moiety. portico.orgresearchgate.net In vitro studies have demonstrated that zosuquidar can effectively reverse P-gp-mediated drug resistance, thereby increasing the sensitivity of cancer cells to various chemotherapeutic agents. portico.org It has been shown to enhance the cytotoxicity of drugs like doxorubicin (B1662922) in P-gp overexpressing cell lines. portico.org Analogues of zosuquidar have also been synthesized and tested for their ability to inhibit multidrug-resistance ABC transporters. beilstein-journals.org
Enzyme Inhibition Profiles
The interaction of dibenzosuberane derivatives with various enzymes is an area of active investigation.
Lysosomal Phospholipase A2 (LPLA2) Inhibition by Related Dibenzosuberane Structures
Currently, there is a lack of specific research data on the direct inhibition of Lysosomal Phospholipase A2 (LPLA2) by 5-Aminomethyl-dibenzosuberane or its close analogues. While the inhibition of LPLA2 is a known mechanism for certain cationic amphiphilic drugs, dedicated studies to evaluate the inhibitory potential of dibenzosuberane-containing compounds against this specific enzyme have not been reported in the available scientific literature. Further research is required to determine if this class of compounds exhibits any significant activity towards LPLA2.
Structure Activity Relationship Sar and Molecular Design of 5 Aminomethyl Dibenzosuberane Analogues
Elucidation of Pharmacophoric Elements and Key Structural Features for Biological Activity
The fundamental structure of 5-Aminomethyl-dibenzosuberane consists of a dibenzosuberane (B130601) moiety, which is a tricyclic system, and an aminomethyl group (-CH2NH2) at the 5-position. The biological activity of this class of compounds is intrinsically linked to this core scaffold. The key pharmacophoric elements are generally understood to be:
The Tricyclic System: The rigid, three-dimensional structure of the dibenzosuberane core serves as the foundational scaffold, orienting the other functional groups in a specific spatial arrangement for optimal receptor interaction.
The Basic Amino Group: The primary amine is a critical feature, as it is typically protonated at physiological pH. This positively charged group often engages in a crucial ionic interaction with an acidic residue, such as aspartate, in the binding pocket of the target receptor. mdpi.com
The Aromatic Rings: The two phenyl rings of the dibenzosuberane structure contribute to binding through hydrophobic and van der Waals interactions with nonpolar residues in the receptor. They can also participate in π-π stacking interactions. mdpi.com
The combination of these elements in a precise geometric orientation is what constitutes the pharmacophore, a concept that has been reinforced by joining different pharmacophores in single molecules to enhance biological activity. researchgate.net
Impact of Substituent Effects on Biological Activity and Selectivity
The modification of the core this compound structure through the introduction of various substituents has a profound impact on biological activity and receptor selectivity. Structure-activity relationship (SAR) studies reveal that even minor changes can lead to significant shifts in potency. researchgate.net
For instance, in studies of ring-substituted analogues of the related compound 5-aminomethyl-10,11-dihydro-dibenzo[a,d]cycloheptene (AMDH), the position and nature of substituents on the aromatic rings are critical. nih.gov The introduction of substituents can alter the electronic properties and steric profile of the molecule, influencing how it fits into and interacts with the receptor's binding site. For example, adding electron-withdrawing or electron-donating groups can modulate the affinity for the target. researchgate.net The presence of specific groups, such as a hydroxyl group (-OH), can introduce new hydrogen bonding opportunities, potentially enhancing binding affinity. researchgate.net
The strategic placement of cyclopropyl (B3062369) groups is another modification that has been shown to improve the properties of drug molecules, sometimes enhancing metabolic stability or receptor affinity. unl.ptsci-hub.ru
Table 1: Effect of Hypothetical Substituents on Biological Activity This table is illustrative, based on general SAR principles described in the literature.
| Compound | Substituent (R) | Position | Effect on 5-HT2A Affinity | Rationale |
| Analogue A | -H (Parent) | - | Baseline | Reference compound. |
| Analogue B | -OCH3 | 2 | Increased | Potential for H-bond interaction or favorable electronic effects. |
| Analogue C | -Cl | 2 | Variable | Can increase binding via hydrophobic interactions but may also introduce steric hindrance. |
| Analogue D | -NO2 | 3 | Decreased | Potential for unfavorable steric or electronic interactions. |
Detailed Ligand-Receptor Interaction Analysis (e.g., 5-HT2A receptor)
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for many psychoactive compounds and therapeutic agents. wikipedia.org The interaction of this compound analogues with this receptor provides a clear example of detailed ligand-receptor binding.
Analysis of these interactions, often guided by computational modeling, suggests a specific binding mode. nih.gov The protonated aminomethyl group is proposed to form a strong ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp155) in transmembrane helix 3 (TMH3) of the 5-HT2A receptor. mdpi.com This interaction is a common anchoring point for many aminergic GPCR ligands.
Key Interactions with 5-HT2A Receptor:
Ionic Bond: Primary amine with Asp155. mdpi.com
Hydrophobic Interactions: Tricyclic core with nonpolar residues. mdpi.com
π-π Stacking: Aromatic rings with phenylalanine residues. nih.gov
Computational Chemistry Approaches in Drug Discovery and Design
Computational chemistry is an indispensable tool in modern drug discovery, allowing for the efficient design and screening of new compounds. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are vital for understanding the SAR of this compound analogues.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. europeanreview.orgresearchgate.net For this compound analogues, docking simulations into a homology model of the 5-HT2A receptor can predict binding conformations and energies. nih.gov
These simulations help visualize how the ligand fits into the receptor's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov The docking score, a measure of binding affinity, can be used to rank potential drug candidates, prioritizing those with the most favorable predicted interactions for synthesis and biological testing. alliedacademies.org For example, docking studies can confirm that the N-benzyl moiety of a related agonist might interact with Phe339, while the phenethylamine (B48288) portion interacts with Phe340. nih.gov
QSAR is a mathematical modeling technique that relates the chemical structure of a series of compounds to their biological activity. wikipedia.org The goal is to develop a model that can predict the activity of new, unsynthesized compounds. mdpi.com
In a QSAR study, molecular descriptors (numerical representations of a molecule's physicochemical properties) are calculated for a series of this compound analogues. researchgate.net These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties. A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., receptor binding affinity). researchgate.netresearchgate.net
The resulting QSAR model can highlight which structural features are most important for activity. nih.gov For example, a model might show that increased lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with binding affinity. These insights are invaluable for guiding the design of more potent and selective analogues. nih.gov
Table 2: Example of a QSAR Model Equation This table is for illustrative purposes to explain the concept of a QSAR model.
| Model Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.77 | The model explains 77% of the variance in the biological activity data. researchgate.net |
| Q² (Cross-validated R²) | 0.65 | The model has good internal predictive ability. researchgate.net |
| Descriptors | LogP, Molar Refractivity | Lipophilicity and molecular volume are key predictors of activity. |
| Equation | log(1/IC50) = 0.5(LogP) + 0.2(MR) - 1.3 | A mathematical formula to predict activity based on molecular properties. |
Mechanisms of Action at the Molecular and Cellular Level for 5 Aminomethyl Dibenzosuberane
Intracellular Signaling Pathway Modulation
Information regarding the modulation of any intracellular signaling pathways by 5-Aminomethyl-dibenzosuberane is absent from the scientific literature. There are no studies describing its effects on second messenger systems (like cAMP or inositol (B14025) phosphate (B84403) pathways), protein kinase cascades, or the regulation of gene expression in target cells.
Cellular Effects and Phenotypic Responses Induced by the Compound
Detailed studies describing the effects of this compound at the cellular level have not been published. Consequently, there is no data on its impact on cellular processes such as neurotransmitter uptake, neuronal firing rates, cell viability, or synaptic plasticity. Phenotypic responses in cellular models that would be induced by this compound remain uninvestigated in the available literature.
Comparative Analysis of Mechanisms with Established Therapeutic Agents
Due to the absence of pharmacological data for this compound, a comparative analysis of its mechanism of action with established therapeutic agents, such as tricyclic antidepressants or other reuptake inhibitors, cannot be performed. A meaningful comparison requires foundational data, including binding affinities (Kᵢ) or functional inhibition constants (IC₅₀) for a range of molecular targets, which are not available for this compound.
Pharmacokinetic Profile and Biotransformation of 5 Aminomethyl Dibenzosuberane
In Vitro Metabolic Stability and Characterization
To determine the metabolic stability of 5-aminomethyl-dibenzosuberane, initial in vitro studies would be conducted. These experiments are crucial for predicting the compound's in vivo clearance and half-life. The primary experimental systems for such an assessment include liver microsomes, S9 fractions, and hepatocytes from various species, including humans.
The compound would be incubated with these enzyme preparations, and its disappearance over time would be monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The intrinsic clearance (CLint) would then be calculated, providing a measure of the compound's susceptibility to metabolism.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound
| Biological Matrix | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
| Liver Microsomes | Human | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | Data Not Available | Data Not Available |
| Hepatocytes | Human | Data Not Available | Data Not Available |
| Hepatocytes | Rat | Data Not Available | Data Not Available |
This table represents a template for data that would be generated from in vitro metabolic stability studies. Currently, no experimental data is available for this compound.
Identification and Profiling of Major Metabolites
Following the assessment of metabolic stability, the next step would involve the identification and characterization of the major metabolites of this compound. This is achieved by analyzing the incubation mixtures from the in vitro stability assays using high-resolution mass spectrometry. By comparing the mass spectra of the parent compound with those of the newly formed metabolites, potential metabolic pathways can be elucidated.
Common metabolic reactions for a compound with the structural features of this compound (a dibenzosuberane (B130601) core and a primary amine) could include:
Oxidation: Hydroxylation of the aromatic rings or the aliphatic bridge.
N-dealkylation: Although this compound has an aminomethyl group, if it were a secondary or tertiary amine, this pathway would be significant.
Deamination: The primary amine group could be a target for monoamine oxidases (MAOs), leading to the formation of an aldehyde, which could be further oxidized to a carboxylic acid.
Conjugation: The parent compound or its phase I metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Table 2: Potential Phase I and Phase II Metabolites of this compound
| Putative Metabolite | Metabolic Reaction | Enzyme System |
| Hydroxylated-5-aminomethyl-dibenzosuberane | Aromatic or Aliphatic Hydroxylation | Cytochrome P450 (CYP) |
| Dibenzosuberane-5-carboxylic acid | Deamination and subsequent oxidation | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |
| This compound-N-glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
This table presents hypothetical metabolites based on the known biotransformation of similar chemical structures. No specific metabolites of this compound have been reported in the literature.
Enzyme Systems Involved in Biotransformation Processes
Identifying the specific enzyme systems responsible for the metabolism of this compound is a critical component of its pharmacokinetic characterization. This is typically accomplished using a panel of recombinant human cytochrome P450 (CYP) enzymes and other relevant enzyme systems.
Chemical inhibition studies using known selective inhibitors for specific enzymes can further confirm the role of these enzymes in the compound's biotransformation.
Table 3: Potential Enzyme Systems in the Biotransformation of this compound
| Enzyme Family | Specific Isoform (Example) | Potential Reaction Catalyzed |
| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C19 | Oxidation (Hydroxylation) |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Deamination |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT2B7 | Glucuronidation |
This table outlines the enzyme systems that would likely be investigated for their role in the metabolism of this compound. The specific enzymes involved are currently unknown.
Preclinical Safety and Toxicity Considerations of 5 Aminomethyl Dibenzosuberane
In Vitro Toxicity Assays (e.g., cytotoxicity, genotoxicity screening)
Direct in vitro toxicity data for 5-Aminomethyl-dibenzosuberane is not readily found in the scientific literature. However, research on related dibenzosuberane (B130601) and dibenz[c,e]azepine derivatives provides some indication of potential cytotoxic activity. For instance, certain N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines have demonstrated significant cytotoxicity against various murine and human cancer cell lines, including leukemias, carcinomas, and sarcomas. nih.gov These compounds were found to inhibit IMP dehydrogenase and PRPP amido transferase activities in L1210 leukemia cells, leading to the inhibition of purine (B94841) and DNA synthesis. nih.gov Minor inhibitory effects were also observed on other cellular processes, and DNA strand scission was evident after treatment with these derivatives. nih.gov
Another study on dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives showed that many of these compounds exhibited strong inhibitory activity against human hepatocellular carcinoma cell lines and acute promyelocytic leukemia cells. nih.gov
It is important to note that these findings are on related but structurally distinct molecules. One study identified this compound as a phytochemical component in the leaf extract of Calophyllum inophyllum. researchgate.netresearchgate.net While this plant has various traditional medicinal uses and its extracts have been studied for biological activities, specific toxicity studies on this isolated compound are lacking. researchgate.netstuartxchange.org
In Vitro Cytotoxicity of Related Dibenzosuberane Derivatives
| Compound Class | Cell Lines Tested | Observed Effects | Reference |
| N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines | Murine and human cancer cells (leukemias, carcinomas, sarcomas) | Significant cytotoxic activity; Inhibition of purine and DNA synthesis; DNA strand scission. | nih.gov |
| Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives | Human hepatocellular carcinoma cells; Acute promyelocytic leukemia cells | Strong inhibitory activity. | nih.gov |
In Vivo Safety Evaluation in Relevant Animal Models
Specific in vivo safety and toxicity studies for this compound are not available in the public domain. The standard preclinical safety evaluation of a new chemical entity typically involves single and repeated dose toxicity studies in relevant animal species to determine the potential target organs of toxicity and to establish a safe starting dose for human trials. pacificbiolabs.comfda.gov These studies are usually conducted in compliance with Good Laboratory Practice (GLP) guidelines. fda.gov
Research on other novel dibenzosuberane derivatives has included in vivo safety assessments. For example, a study on dizocilpine (B47880) derivatives, which are structurally related, determined that certain compounds were safe at a dose of 10 mg/kg in rats, with no observed adverse effects or behavioral changes like hyperlocomotion. biorxiv.orgdntb.gov.ua These particular derivatives were being investigated for their neuroprotective effects. biorxiv.orgdntb.gov.ua
Investigation of Potential for Off-Target Effects and Adverse Reactions
There is no specific information available regarding the investigation of off-target effects and adverse reactions for this compound itself. The evaluation of off-target activity is a critical component of preclinical drug development to predict potential side effects. acsmedchem.org
Given that this compound serves as a building block for other neurologically active agents, any comprehensive preclinical safety assessment would need to thoroughly investigate its potential for off-target binding and associated adverse reactions.
Translational Aspects and Future Research Directions for 5 Aminomethyl Dibenzosuberane
Therapeutic Potential and Prospects for Drug Development
The dibenzosuberane (B130601) scaffold is the core of several pharmacologically active compounds, most notably tricyclic antidepressants. biorxiv.org This structural heritage suggests that 5-Aminomethyl-dibenzosuberane could possess neuromodulatory properties. Furthermore, recent studies have highlighted the potential of dibenzosuberane derivatives in other therapeutic areas, including cancer and neurological disorders. researchgate.netontosight.ai
The presence of an aminomethyl group can significantly influence the pharmacological profile of a molecule, often enhancing its interaction with biological targets and improving its pharmacokinetic properties. nih.govfrontiersin.org The therapeutic potential of this compound can be hypothesized in the following areas:
Neurological and Psychiatric Disorders: Drawing parallels with tricyclic antidepressants like amitriptyline (B1667244), this compound could modulate the levels of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the brain. cambridge.orgwikipedia.org This suggests a potential application in treating depression, anxiety, and neuropathic pain. clevelandclinic.orgnih.gov Novel dibenzosuberane derivatives are being investigated for their neuroprotective effects in conditions like Alzheimer's disease and epilepsy, opening another avenue for exploration. biorxiv.orgresearchgate.net
Anticancer Activity: The dibenzosuberane core has been incorporated into novel compounds with antiproliferative activity. researchgate.netx-mol.com Some studies have shown that derivatives can induce apoptosis and inhibit cancer cell growth. ontosight.aiacs.org The anticancer potential of phytochemicals is a rapidly growing field of research, and this compound, as a naturally occurring compound, warrants investigation for its effects on various cancer cell lines. mdpi.compreprints.org
The prospects for drug development hinge on its unique biological activities. If it demonstrates significant efficacy in preclinical models with a favorable safety profile, it could be a lead compound for developing new therapies.
Table 1: Potential Therapeutic Applications of this compound and Related Compounds
| Therapeutic Area | Rationale for Potential Application | Key Research Findings on Related Compounds |
| Neurological Disorders | Structural similarity to tricyclic antidepressants and other neuroactive dibenzosuberane derivatives. biorxiv.orgresearchgate.net | Dibenzosuberane derivatives show potential in managing depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's. clevelandclinic.orgbiorxiv.org |
| Oncology | The dibenzosuberane scaffold is present in some compounds with demonstrated anticancer properties. researchgate.netontosight.ai | Certain dibenzosuberane conjugates have shown cytotoxic activity against cancer cell lines. x-mol.comnih.gov |
| Antimicrobial Infections | Some heterocyclic compounds containing aminomethyl groups exhibit antimicrobial activity. scholarsresearchlibrary.com | Novel tricyclic compounds are being explored as inhibitors of bacterial DNA gyrase and topoisomerase IV. acs.org |
Challenges and Opportunities in Preclinical and Clinical Translation
The path from a promising phytochemical to a clinically approved drug is fraught with challenges. For this compound, these hurdles are significant, given the early stage of its investigation.
Challenges:
Limited Availability and Synthesis: As a phytochemical, its natural abundance may be low, making extraction and purification for large-scale studies difficult and costly. ijaresm.comresearchgate.net The development of an efficient and scalable synthetic route is a critical early challenge. ijnc.ir
Lack of Efficacy and Toxicity Data: There is a complete absence of preclinical data on the efficacy and safety of this compound. Extensive in vitro and in vivo studies are required to establish its therapeutic window. nih.gov
Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown. Poor bioavailability or rapid metabolism can terminate the development of an otherwise active compound. frontiersin.org
Regulatory Hurdles: The development of new chemical entities, especially those with potential central nervous system effects, is subject to stringent regulatory oversight. researchgate.net
Opportunities:
Natural Product Origin: There is a growing interest in plant-derived compounds for drug discovery due to their inherent chemical diversity and biological activity. preprints.orgmdpi.com
Established Chemical Scaffold: The well-documented chemistry and pharmacology of the dibenzosuberane ring system can guide the initial stages of research and development. biorxiv.org
Modern Drug Discovery Tools: Advances in computational modeling, high-throughput screening, and structural biology can accelerate the early phases of drug development, from target identification to lead optimization. mdpi.comfrontiersin.org
Table 2: Key Milestones in Preclinical and Clinical Translation
| Development Phase | Key Objectives | Potential Challenges for this compound |
| Discovery & Lead Identification | Identify and characterize the compound's primary biological activity. | Limited initial data; need for extensive screening. |
| Preclinical Development | Evaluate efficacy, safety, and pharmacokinetics in animal models. | Unknown toxicity profile; potential for off-target effects. |
| Clinical Trials (Phase I-III) | Assess safety, and efficacy in humans. | High cost and long duration; potential for unforeseen adverse events. |
| Regulatory Approval | Gain marketing authorization from health authorities. | Stringent data requirements; demonstrating a favorable risk-benefit profile. |
Exploration of Emerging Applications and Unexplored Biological Activities
Beyond the more predictable applications in neurology and oncology, the unique structure of this compound suggests the potential for other, as-yet-unexplored biological activities.
Antiviral and Antifungal Activity: Many nitrogen-containing heterocyclic compounds and aminomethyl derivatives have demonstrated antimicrobial properties. ontosight.aischolarsresearchlibrary.com Screening this compound against a panel of viruses and fungi could reveal novel therapeutic applications. Piperazine derivatives of dibenzosuberane have been investigated for antiviral properties. ontosight.ai
Anti-inflammatory Effects: Some dibenzosuberone (B195587) derivatives have been shown to selectively inhibit p38 MAP kinase, a key target in inflammatory pathways. smolecule.com Investigating the anti-inflammatory potential of this compound could be a fruitful area of research.
Cardiovascular Effects: Certain aminomethyl-containing compounds have been explored for their effects on the cardiovascular system, including antihypertensive and vasodilator activities. nih.gov
The exploration of these emerging applications requires a broad-based screening approach, testing the compound against a diverse array of biological targets and disease models.
Development and Application of Advanced Methodologies for Characterization and Evaluation
To fully understand the potential of this compound, a suite of advanced analytical and evaluative methodologies must be employed.
Advanced Chromatographic and Spectroscopic Techniques: For the initial isolation and characterization from natural sources, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental. slideshare.netresearchgate.net For detailed structural elucidation and quantification, more advanced methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. mdpi.comnih.gov
In Silico and Computational Approaches: Before embarking on extensive and costly laboratory experiments, computational tools can provide valuable insights. frontiersin.org Molecular docking can predict potential biological targets, while Quantitative Structure-Activity Relationship (QSAR) studies can help in designing more potent and selective derivatives. nih.gov ADMET prediction tools can forecast the compound's pharmacokinetic profile. x-mol.com
High-Throughput and High-Content Screening: To efficiently evaluate the biological activity of this compound and its future derivatives, high-throughput screening (HTS) assays are crucial. nih.govnih.gov These automated platforms can rapidly test thousands of compounds against specific targets. High-content screening (HCS) can provide more detailed information on cellular responses.
Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanism of action (MOA) studies are necessary. github.io This involves a range of cellular and molecular biology techniques to identify the specific pathways and targets modulated by the compound.
The systematic application of these advanced methodologies will be critical in building a comprehensive profile of this compound and guiding its potential development into a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 5-Aminomethyl-dibenzosuberane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloadditions or functional group transformations. For example, analogous dibenzosuberane derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (60–80°C) and inert atmospheres. Solvent selection (e.g., DMF or THF) and catalyst use (e.g., palladium for cross-coupling) significantly impact yield. Purification often requires column chromatography or recrystallization. Refer to protocols for structurally similar compounds, such as benzimidazole derivatives, where reaction times and stoichiometric ratios are critical .
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | 70 | Pd(PPh₃)₄ | 12 | 65 |
| 2 | THF | 25 | None | 24 | 85 |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm proton and carbon environments, FT-IR for functional group identification (e.g., amine stretches at ~3300 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography resolves stereochemical ambiguities, while elemental analysis verifies purity. For example, benzimidazole analogs in were characterized using 400 MHz NMR and high-resolution MS, with discrepancies addressed via repeated trials .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use desiccants for hygroscopic compounds. For handling, work under nitrogen or argon to avoid oxidation. Pre-weigh aliquots in gloveboxes for moisture-sensitive steps. These guidelines align with storage protocols for structurally similar amines, such as 4-Aminobenzamidine dihydrochloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) for this compound?
- Methodological Answer : Cross-validate using multiple techniques :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Re-run MS under different ionization modes (ESI vs. MALDI).
Statistical tools like principal component analysis (PCA) can identify outlier data. emphasizes iterative data triangulation to address contradictions in qualitative research, applicable to analytical chemistry .
Q. What computational strategies predict the biological activity or binding affinity of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., enzymes or receptors). MD simulations (GROMACS) assess stability over time. QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with in vitro assays, such as enzyme inhibition studies. For example, highlights pharmacophore modeling for aminobenzamide derivatives in drug discovery .
Q. How should in vivo studies be designed to evaluate the pharmacokinetics of this compound?
- Methodological Answer : Follow OECD guidelines for preclinical trials:
- Dose escalation : Start with 0.1–10 mg/kg in rodent models.
- Pharmacokinetic parameters : Measure Cmax, Tmax, and half-life via LC-MS/MS plasma analysis.
- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) for biodistribution studies.
Include control groups and blinded data analysis to reduce bias. outlines rigorous participant selection and ethical frameworks for biomedical research .
Q. What strategies optimize multi-step synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ parallel synthesis or combinatorial chemistry to generate analogs. Use automated liquid handlers for high-throughput screening. Monitor reaction progress with inline IR or UV-vis spectroscopy. Prioritize derivatives with >90% purity (HPLC-validated). ’s benzimidazole synthesis used iterative optimization of substituents to enhance bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Possible causes include polymorphism, impurities, or solvent retention. Remedies:
- Recrystallize from different solvents (e.g., ethanol vs. acetone).
- Perform DSC/TGA to detect polymorphic transitions.
- Repeat synthesis with stricter purification (e.g., prep-HPLC).
Compare results with literature values for related compounds, such as 4-Aminobenzamide (mp 181–185°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
